(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine
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Overview
Description
(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine is an organic compound characterized by the presence of a sulfanyl group attached to a dichlorophenyl ring, a nitrophenyl group, and a methoxyamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2,6-dichlorophenyl thiol with a suitable halogenated precursor to form the 2-[(2,6-dichlorophenyl)sulfanyl] intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Condensation Reaction: The nitrated intermediate undergoes a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and condensation steps, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro group and the dichlorophenyl moiety suggests it could be explored for antimicrobial or anticancer activities. Additionally, its ability to undergo various chemical reactions makes it a candidate for drug modification and optimization studies.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the development of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the dichlorophenyl moiety may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(hydroxy)amine: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(ethyl)amine: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
The uniqueness of (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine lies in its combination of functional groups, which provides a balance of reactivity and stability. The methoxy group offers different electronic properties compared to hydroxy or ethyl groups, potentially leading to unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-13(9)22-14-11(15)3-2-4-12(14)16/h2-8H,1H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDZVAKTLIVIC-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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